1.5‑Fold Superior Potency in Canonical Wnt Signaling Inhibition Relative to Close Structural Analog JW67 (Direct Head‑to‑Head Comparison)
In the same ST‑Luc cellular reporter assay measuring canonical Wnt pathway activity, JW74 exhibits an IC50 of 790 nM, which is approximately 1.5‑fold more potent than its closest structural analog JW67 (IC50 = 1.17 μM) [1][2]. This direct head‑to‑head comparison, performed in the original characterization study, demonstrates that the methoxyphenyl substitution on the 1,2,4‑triazole core of JW74 confers a measurable advantage in pathway inhibition over JW67 [1].
| Evidence Dimension | Canonical Wnt signaling inhibition (cellular potency) |
|---|---|
| Target Compound Data | IC50 = 790 nM |
| Comparator Or Baseline | JW67 (IC50 = 1.17 μM) |
| Quantified Difference | 1.48‑fold lower IC50 (higher potency) for JW74 |
| Conditions | ST‑Luc (SuperTop‑luciferase) reporter assay in HEK293 cells |
Why This Matters
When selecting between two closely related analogs for cellular Wnt inhibition studies, JW74 provides a statistically and practically significant 32% lower concentration requirement to achieve half‑maximal effect, reducing off‑target exposure and compound consumption.
- [1] Waaler J, Machon O, von Kries JP, Wilson SR, Lundenes E, Wedlich D, Gradl D, Paulsen JE, Machonova O, Dembinski JL, Dinh H, Krauss S. Novel synthetic antagonists of canonical Wnt signaling inhibit colorectal cancer cell growth. Cancer Res. 2011 Jan 1;71(1):197-205. doi:10.1158/0008-5472.CAN-10-1282. PMID:21199802. View Source
- [2] JW 67 (CAS 442644-28-2) Datasheet. AbMole BioScience. IC50 = 1.17 μM. View Source
